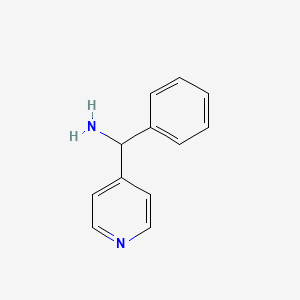

Phenyl(pyridin-4-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIOUOCUBMTIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389527 | |

| Record name | phenyl(pyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58088-57-6 | |

| Record name | phenyl(pyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Phenyl(pyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(pyridin-4-yl)methanamine is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this important diamine, with a focus on the underlying chemical principles and practical experimental considerations. The guide delves into the prevalent reductive amination strategies, including the classical Leuckart-Wallach reaction and modern catalytic methods. Detailed reaction mechanisms, step-by-step experimental protocols, and data presentation are included to equip researchers with the necessary knowledge for the efficient and reliable synthesis of this compound in a laboratory setting.

Introduction: The Significance of this compound

The unique structural arrangement of a phenyl group and a pyridin-4-yl moiety linked by a methylene amine bridge makes this compound a valuable scaffold in drug discovery. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and participate in various biological interactions, while the phenyl group provides a lipophilic domain. This combination of properties has led to the incorporation of this fragment into molecules targeting a diverse array of therapeutic targets. Its derivatives have shown promise in areas such as oncology, neurodegenerative diseases, and infectious diseases. A reliable and scalable synthesis of this key intermediate is therefore of paramount importance for the advancement of related drug development programs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most direct and widely employed method is the formation of the central carbon-nitrogen bond via reductive amination. This can be achieved through two primary convergent pathways:

-

Pathway A: The reaction of benzaldehyde with 4-aminomethylpyridine.

-

Pathway B: The reaction of 4-pyridinecarboxaldehyde with aniline, followed by reduction.

This guide will primarily focus on these reductive amination strategies, as they represent the most efficient and practical routes to the target molecule.

Reductive Amination: A Cornerstone of Synthesis

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds and ammonia or primary or secondary amines.[1][2] The reaction proceeds in two key stages: the initial formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.

General Mechanism of Reductive Amination

The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. The resulting hemiaminal intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent, introduced either simultaneously or sequentially, then delivers a hydride to the electrophilic carbon of the C=N bond to yield the final amine product.

Caption: Generalized workflow for reductive amination.

Pathway A: Reductive Amination of Benzaldehyde with 4-Aminomethylpyridine

This pathway involves the reaction of commercially available benzaldehyde and 4-aminomethylpyridine. The choice of reducing agent and reaction conditions is critical to achieving high yields and minimizing side reactions.

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (such as ammonium formate or formamide) as both the reducing agent and the nitrogen source (in the case of ammonia).[3][4][5] When a primary amine is used, formic acid acts as the hydride donor.[6][7]

Mechanism Insight: The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the desired amine. The high temperatures required for this reaction can sometimes lead to side product formation.[4]

Experimental Protocol (Adapted from General Leuckart-Wallach Procedures):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1.0 eq) and 4-aminomethylpyridine (1.0-1.2 eq).

-

Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq).

-

Heating: Heat the reaction mixture to reflux (typically 100-160 °C) for several hours (4-24 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Modern reductive amination protocols often employ milder and more selective reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[2][8]

Causality behind Experimental Choices:

-

Sodium Borohydride (NaBH₄): A cost-effective and readily available reducing agent. It is generally added after the initial formation of the imine to avoid reduction of the starting aldehyde.[8]

-

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is stable in weakly acidic conditions, allowing for a one-pot reaction where imine formation and reduction occur concurrently.[2] It selectively reduces imines in the presence of aldehydes.

-

Catalytic Hydrogenation: This method utilizes hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Platinum oxide) and is considered a "green" alternative, with water being the only byproduct.

Experimental Protocol (Using Sodium Borohydride):

-

Imine Formation:

-

Dissolve benzaldehyde (1.0 eq) and 4-aminomethylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) in small portions, controlling the temperature.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Caption: Synthetic route via Pathway A.

Data Summary and Comparison of Methods

| Method | Reducing Agent | Temperature | Advantages | Disadvantages |

| Leuckart-Wallach | Formic Acid | High (100-160 °C) | Inexpensive reagents | High temperatures, potential for side products, strong acid handling |

| Borohydride Reduction | NaBH₄ / NaBH₃CN | Low to Ambient | Mild conditions, high selectivity | Cost of borohydride reagents, potential for borate ester impurities |

| Catalytic Hydrogenation | H₂ / Catalyst (Pd, Pt) | Ambient to Moderate | "Green" process, high atom economy | Requires specialized hydrogenation equipment, catalyst handling |

Conclusion

The synthesis of this compound is most effectively achieved through reductive amination. While the classical Leuckart-Wallach reaction offers a cost-effective route, modern methods employing borohydride reagents or catalytic hydrogenation provide milder reaction conditions and often higher selectivity. The choice of a specific synthetic pathway will depend on the available laboratory resources, scale of the synthesis, and desired purity of the final product. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the efficient synthesis of this crucial building block.

References

-

Reductive amination is a central C-N bond-forming reaction in organic synthesis... ([Link])

-

Leuckart reaction - Wikipedia. ([Link])

-

Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride - AIR Unimi. ([Link])

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ([Link])

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives - Bulgarian Chemical Communications. ([Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. ([Link])

-

Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - NIH. ([Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. ([Link])

-

phenyl(pyridin-2-yl)methanamine - ChemBK. ([Link])

-

A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - MDPI. ([Link])

-

Leuckart–Wallach reaction | Request PDF - ResearchGate. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to Phenyl(pyridin-4-yl)methanamine: A Versatile Scaffold for Modern Drug Discovery

Abstract

Phenyl(pyridin-4-yl)methanamine is a heterocyclic organic compound featuring a central aminomethyl bridge linking a phenyl and a pyridyl group. While not a therapeutic agent in itself, its structural motif represents a "privileged scaffold" in medicinal chemistry. Its synthetic accessibility and the specific three-dimensional arrangement of its aromatic and basic nitrogen features make it a highly valuable starting material for the construction of complex molecular architectures targeting a range of biological systems. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, its spectroscopic signature, and a detailed exploration of its applications as a key building block in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Core Molecular Identity and Physicochemical Properties

This compound, identified by the CAS Number 58088-57-6 , is a chiral primary amine.[1] The molecule's structure, which combines a lipophilic phenyl ring with a hydrogen-bond accepting pyridine ring and a basic amine, underpins its utility in drug design. These features allow for tailored interactions with biological targets and optimization of pharmacokinetic properties.

Table 1: Key Chemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 58088-57-6 | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [2] |

| Exact Mass | 184.100048391 Da | [2] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Polar Surface Area | 38.9 Ų | [2] |

Molecular Structure

The fundamental structure consists of a methane core substituted with a phenyl group, a pyridin-4-yl group, and an amino group. This arrangement creates a chiral center at the methine carbon, meaning the molecule exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

The most direct and industrially scalable synthesis of this compound is achieved through the reductive amination of its corresponding ketone precursor, phenyl(pyridin-4-yl)methanone. This method is favored for its high efficiency and the availability of mild reducing agents that are tolerant of the heterocyclic ring.

Field-Proven Synthetic Protocol: Reductive Amination

This protocol describes a robust, lab-scale synthesis. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is critical; it is less basic and more selective for iminium ions over ketones compared to other hydrides like sodium borohydride, thereby minimizing side reactions.[3]

Step 1: Imine Formation

-

To a solution of phenyl(pyridin-4-yl)methanone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Step 2: Reduction to the Amine

-

To the mixture containing the in situ-formed imine, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at 0 °C. The portion-wise addition helps control any exotherm.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete (as monitored by TLC or LC-MS).

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield this compound as the final product.

Caption: Synthetic workflow for this compound.

Reactivity Profile

As a primary amine, the molecule readily participates in standard amine chemistries. Its most significant reaction in a drug development context is acylation/amide bond formation . The nucleophilic amine can react with carboxylic acids (often activated with coupling agents like HATU or EDC), acid chlorides, or sulfonyl chlorides to form a wide array of amides and sulfonamides, respectively. This reactivity is precisely how it is utilized as a building block for more complex drug candidates.[4]

Structural Elucidation and Spectroscopic Profile

-

¹H-NMR Spectroscopy:

-

Pyridyl Protons: Expect two distinct signals in the aromatic region (δ 7.0-9.0 ppm). The two protons ortho to the pyridine nitrogen (at the 2- and 6-positions) will appear as a doublet downfield (likely δ 8.5-8.7 ppm) due to the deshielding effect of the nitrogen atom. The two protons meta to the nitrogen (at the 3- and 5-positions) will appear as another doublet further upfield.

-

Phenyl Protons: These five protons will appear in the typical aromatic region (δ 7.2-7.5 ppm) as a complex multiplet.

-

Methine Proton (-CH): A single proton at the chiral center. It will likely appear as a singlet (δ ~5.0-5.5 ppm), shifted downfield by the adjacent aromatic rings and the amine group.

-

Amine Protons (-NH₂): These two protons typically appear as a broad singlet that can exchange with D₂O. Its chemical shift is variable (δ 1.5-3.5 ppm) depending on solvent and concentration.

-

-

¹³C-NMR Spectroscopy:

-

Expect 9 distinct signals. The carbon atoms of the pyridine ring will be significantly affected by the nitrogen, with the ortho carbons appearing around 150 ppm and the para carbon (attached to the methine) also being significantly shifted. The phenyl carbons will resonate around 125-140 ppm. The methine carbon will be found in the aliphatic region, likely around 55-65 ppm.

-

-

Mass Spectrometry (MS):

-

In Electrospray Ionization (ESI) mode, the molecule will readily protonate to give a strong signal for the molecular ion [M+H]⁺ at m/z 185.1.

-

Applications in Medicinal Chemistry and Drug Development

The true value of this compound is realized in its application as a versatile building block for constructing libraries of potential drug candidates. Its diaryl-methanamine core is a recognized "privileged structure" that can be found in molecules targeting diverse biological pathways.

Core Application: Glycine Transporter-1 (GlyT1) Inhibitors

A key, documented application of this compound is as a crucial intermediate in the synthesis of potent and selective inhibitors of the Glycine Transporter-1 (GlyT1).[4]

-

Mechanism & Rationale: GlyT1 is a protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, the concentration of glycine is increased, which enhances neurotransmission at N-methyl-D-aspartate (NMDA) receptors. This mechanism is a validated therapeutic strategy for treating the negative symptoms and cognitive deficits associated with schizophrenia.

-

Synthetic Role: In this context, the primary amine of this compound is used as a nucleophile to react with other molecular fragments, forming the final inhibitor structure. The diaryl portion of the molecule serves to correctly position the pharmacophore within the GlyT1 binding site.

A Privileged Scaffold for Diverse Targets

The structural motif of a basic amine separated from two aromatic rings by a single carbon is prevalent across medicinal chemistry. This demonstrates the scaffold's ability to engage in the types of molecular interactions (hydrophobic, pi-stacking, hydrogen bonding) common to many protein active sites.

-

Melanocortin-4 Receptor (MC4R) Antagonists: Derivatives of α-benzylamines have been successfully developed as antagonists for the MC4R.[7] These are being investigated for the treatment of conditions like cancer cachexia, where blocking the receptor can help increase food intake and body weight.[7]

-

Kinase Inhibitors: The diaryl scaffold is frequently used to access the ATP-binding pocket of various kinases. For example, related structures have been incorporated into potent inhibitors of the Akt kinase, a critical node in cell signaling pathways that is often dysregulated in cancer.[8]

-

Deubiquitinase (DUB) Inhibitors: The scaffold has also been employed in the design of inhibitors for enzymes like USP1/UAF1, a deubiquitinase complex involved in DNA damage repair.[9] Inhibiting this complex is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.

Caption: Role of a building block in a typical drug discovery pipeline.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemists and drug discovery professionals. Its well-defined structure, predictable reactivity, and proven utility in the synthesis of potent biological modulators, especially GlyT1 inhibitors, establish it as a valuable scaffold. The insights provided in this guide—from its fundamental properties and a reliable synthetic protocol to its strategic application in constructing high-value molecules—underscore its importance in the ongoing quest for novel therapeutics. Researchers leveraging this building block are well-positioned to accelerate the development of next-generation treatments for challenging diseases.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

(n.d.). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl(3-(pyridin-4-yl)phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101500986A - Di-aryl substituted amides as glyt1 inhibitors.

-

Hearn, M. J., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Semantic Scholar. Retrieved from [Link]

-

(n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of ultra-high-resolution spectroscopy to study marine dissolved organic matter. Biogeosciences. Retrieved from [Link]

-

PubChemLite. (n.d.). (2-phenylpyridin-4-yl)methanamine (C12H12N2). Retrieved from [Link]

-

ChemBK. (2024). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

-

USPTO. (n.d.). Application Data - Patent File Wrapper. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. Retrieved from [Link]

-

PubMed. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. [4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN101500986A - ä½ä¸ºglyt1æå¶åçäº-è³åºå代çé °èº - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Phenyl(pyridin-4-yl)methanamine (CAS 58088-57-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Phenyl(pyridin-4-yl)methanamine, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. While specific peer-reviewed literature on this exact isomer is limited, this document synthesizes available data, proposes logical synthetic and analytical approaches, and explores its potential based on the established chemistry of its constituent moieties.

Chemical Identity and Physical Properties

This compound, also known as α-(4-Pyridyl)benzylamine, is a chiral secondary amine featuring both a phenyl and a pyridin-4-yl group attached to a central aminomethyl carbon.[1] This unique structure imparts a combination of aromatic and basic properties, making it an attractive building block in various synthetic endeavors.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 58088-57-6 | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | [] |

| Molecular Weight | 184.24 g/mol | [] |

| IUPAC Name | This compound | [1] |

| Synonyms | α-(4-Pyridyl)benzylamine, PHENYL-PYRIDIN-4-YLMETHYL-AMINE, alpha-Phenyl-4-pyridinemethanamine, 1-phenyl-1-(pyridin-4-yl)-methylamine | [1] |

Proposed Synthesis and Characterization Workflow

The proposed workflow for the synthesis and subsequent characterization is outlined below:

Caption: Proposed workflow for the synthesis and characterization of this compound.

Proposed Experimental Protocol: Reductive Amination

This protocol is a generalized procedure and may require optimization.

-

Reaction Setup: To a solution of 4-benzoylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol, add an excess of an ammonia source, for example, ammonium acetate (5-10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise to the reaction mixture. These reducing agents are preferred as they are selective for the imine over the ketone.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide to ensure the amine is in its free base form.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol as the eluent, to afford the pure this compound.

Spectroscopic and Analytical Characterization (Expected)

Lacking experimental data in the public domain, this section outlines the expected spectroscopic characteristics based on the molecule's structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (~7.0-8.6 ppm). The protons on the phenyl ring will likely appear as a multiplet, while the protons on the pyridyl ring will show characteristic doublets. The protons ortho to the pyridyl nitrogen are expected to be the most downfield. - Methine Proton (-CH): A singlet or a broad singlet around 5.0-5.5 ppm. - Amine Protons (-NH₂): A broad singlet that can appear over a wide range (typically 1.5-3.0 ppm) and is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (~120-160 ppm). The carbon of the pyridyl ring attached to the nitrogen will be significantly deshielded. - Methine Carbon (-CH): A signal in the aliphatic region, likely around 55-65 ppm. |

| Mass Spec (ESI+) | - [M+H]⁺: An intense peak at m/z 185.1073, corresponding to the protonated molecule. |

| IR Spectroscopy | - N-H Stretch: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine. - C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹. - C=C and C=N Aromatic Stretch: Multiple sharp absorptions in the 1400-1600 cm⁻¹ region. |

Reactivity and Potential Applications

The chemical nature of this compound is dictated by its primary amine and the two aromatic rings.

-

Basicity and Nucleophilicity: The primary amine group is basic and nucleophilic, readily participating in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The pyridine nitrogen is also basic and can be protonated or coordinated to metal centers.

-

Coordination Chemistry: The presence of two nitrogen atoms makes this molecule a potential bidentate or bridging ligand in coordination chemistry, capable of forming complexes with various transition metals.

-

Medicinal Chemistry Scaffold: The di-aryl methanamine motif is a privileged scaffold in medicinal chemistry. The phenyl and pyridyl rings can be further functionalized to modulate physiochemical properties and to interact with biological targets. Similar structures are explored for their potential as enzyme inhibitors or receptor modulators. For instance, pyridine derivatives are widely investigated for a range of biological activities, including antimicrobial and anticancer properties.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that its toxicological properties have not been fully investigated.[3] Therefore, it should be handled with caution, assuming it is a potentially hazardous substance.

Table 3: Safety and Handling Precautions

| Aspect | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. | [3] |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapor. Avoid contact with skin and eyes. | [3] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [3] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [3] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | [3] |

| First Aid (Skin) | Wash off with soap and plenty of water. Seek medical attention if irritation persists. | [3] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [3] |

Disposal: Dispose of in accordance with local, state, and federal regulations. Dissolving in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber is a potential method, but local regulations must be followed.[3]

Conclusion

This compound (CAS 58088-57-6) is a chemical building block with significant potential, primarily due to its bifunctional nature. While detailed academic studies on this specific isomer are sparse, its structural similarity to well-studied compounds allows for logical predictions of its synthesis, reactivity, and spectroscopic properties. For researchers in drug discovery and materials science, this compound represents an opportunity for the development of novel molecules with tailored properties. As with any compound with limited toxicological data, strict adherence to safety protocols is paramount.

References

-

P&S Chemicals. Product information, this compound dihydrochloride. [Link]

Sources

Potential biological activities of Phenyl(pyridin-4-yl)methanamine derivatives

An In-depth Technical Guide to the Potential Biological Activities of Phenyl(pyridin-4-yl)methanamine Derivatives

A Comprehensive Analysis for Researchers and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and neurological applications.

Introduction to the this compound Core

The core structure, consisting of a phenyl group and a pyridine ring linked by a methylene amine bridge, offers a versatile platform for chemical modification. The nitrogen atom of the pyridine ring and the amino group provide sites for hydrogen bonding and salt formation, influencing solubility and interaction with biological targets. The aromatic rings can be substituted to modulate lipophilicity, electronic properties, and steric hindrance, thereby fine-tuning the pharmacological profile.

Anticancer Activity: A Promising Frontier

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents.[1][2] These compounds have shown efficacy against various cancer cell lines, including breast, prostate, and glioblastoma.[3]

Mechanism of Action

While the precise mechanisms are still under investigation, several pathways have been proposed. Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases.[4] Others are believed to induce apoptosis by disrupting mitochondrial function or modulating signaling pathways critical for cell survival. The presence of specific functional groups, such as -OMe, -OH, -C=O, and -NH2, has been found to enhance antiproliferative activity.[2]

Structure-Activity Relationship (SAR)

SAR studies have revealed that the nature and position of substituents on both the phenyl and pyridine rings significantly impact anticancer activity. For instance, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in antiproliferative effects.[2] A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized and evaluated for their in vitro anticancer activity, with the most prominent compound showing a good activity profile against leukemia, colon cancer, and melanoma cell lines.[5]

Quantitative Data Summary

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 21 | Leukemia | 13.6-14.9 | [5] |

| Compound 21 | Colon Cancer | 13.6-14.9 | [5] |

| Compound 21 | Melanoma | 13.6-14.9 | [5] |

| Compound IIB | A549 (Lung) | 0.229 | [4] |

| Imatinib (Ref) | A549 (Lung) | 2.479 | [4] |

| Compound 14 | PPC-1 (Prostate) | 4.1 | [3] |

| Compound 14 | U-87 (Glioblastoma) | 3.1 | [3] |

| Compound 22 | PPC-1 (Prostate) | 47.2 | [3] |

| Compound 22 | U-87 (Glioblastoma) | 3.1 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization of Experimental Workflow

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[6]

Mechanism of Action

The antimicrobial mechanism of these derivatives is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. For example, some N-phenyl-4,5-dibromopyrrolamides have been identified as inhibitors of bacterial DNA gyrase B.[7] The pyridinium salt structure, present in some derivatives, is known to contribute to antimicrobial activity.[8]

Structure-Activity Relationship (SAR)

The antimicrobial potency is influenced by the lipophilicity and electronic nature of the substituents. Aromaticity and lipophilicity have been found to have a strong relevance to the antimicrobial activity of diaryl amino pyridine derivatives. For instance, certain N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9]

Quantitative Data Summary

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3A, 3G, 3H, 3I, 3J | Various Bacteria & Fungi | 5.25-6.5 | |

| 4-phenyl-1-(2-phenyl-allyl)pyridinium bromide | S. aureus | ≤20 | [8] |

| IIC | Various Bacteria & Fungi | 16-128 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound derivatives (dissolved in DMSO)

-

Sterile 96-well microplates

-

Inoculum of the microorganism (adjusted to 0.5 McFarland standard)

-

Positive control (standard antibiotic) and negative control (broth only)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in the 96-well plate.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Experimental Workflow

Caption: Workflow for MIC determination by broth microdilution.

Neurological Activities: Targeting the Central Nervous System

The this compound scaffold is also present in molecules with significant neurological effects. These range from neuroprotective to neurotoxic activities, highlighting the importance of precise structural modifications.

Neurotoxicity

Certain derivatives, particularly those related to 1-methyl-4-phenylpyridinium (MPP+), have been shown to be neurotoxic.[10][11] MPP+ is a known neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease in animals.[10][12] It inhibits mitochondrial respiration, leading to oxidative stress and cell death.[13]

Neuroprotection and Other CNS Activities

In contrast, other derivatives have shown potential as neuroprotective agents or as modulators of neurotransmitter systems. For example, a class of [4-(phenoxy)pyridin-3-yl]methylamines has been identified as selective noradrenaline reuptake inhibitors, suggesting their potential use as antidepressants.[14]

Signaling Pathway Visualization: MPP+ Induced Neurotoxicity

Caption: Simplified pathway of MPP+ induced neurotoxicity.

Enzyme Inhibition: A Broad Therapeutic Scope

Beyond the activities mentioned above, this compound derivatives have been investigated as inhibitors of various other enzymes with therapeutic relevance.

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A novel series of pyridine-based derivatives were identified as potent and selective DPP-4 inhibitors, with potential applications in the treatment of type 2 diabetes.[15]

-

Urease Inhibition: Derivatives of 1-(3-nitropyridin-2-yl)piperazine have shown potent urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria like Helicobacter pylori.[16][17]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and neurological effects, underscore the importance of continued research in this area. Future efforts should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the observed biological activities.

-

Optimization of Lead Compounds: Utilizing medicinal chemistry strategies to improve the potency, selectivity, and pharmacokinetic properties of promising derivatives.

-

In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity of lead compounds in relevant animal models.

By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and biological evaluation, the full therapeutic potential of this compound derivatives can be realized.

References

-

[4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). MDPI. Retrieved from [Link]

-

Michel, P. P., Dandapani, B. K., Sanchez-Ramos, J., Efange, S., Pressman, B. C., & Hefti, F. (1989). Toxic effects of potential environmental neurotoxins related to 1-methyl-4-phenylpyridinium on cultured rat dopaminergic neurons. The Journal of Pharmacology and Experimental Therapeutics, 248(2), 842–850. Retrieved from [Link]

-

Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (2015). YCMOU. Retrieved from [Link]

-

Namura, I., Douillet, P., Sun, C. J., Pert, A., Cohen, R. M., & Chiueh, C. C. (1987). MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons. European Journal of Pharmacology, 136(1), 31–37. Retrieved from [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 5-{4'-[(6"-ARYL)-2"- AMINO-3"-CYANO PYRIDINE-4"-YL] PHENYL CARBAMIDO - TSI Journals. (n.d.). TSI Journals. Retrieved from [Link]

-

In Vitro Antibacterial Activity of 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]

-

Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4 | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Effects of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine and its metabolite 1-methyl-4-phenylpyridine on acetylcholine synthesis in synaptosomes from rat forebrain. (n.d.). PubMed. Retrieved from [Link]

-

Sex-related effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydro-pyridine treatment may be related to differences in monoamine oxidase B. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. (n.d.). ResearchGate. Retrieved from [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. Retrieved from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. Retrieved from [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers. Retrieved from [Link]

-

[4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. (2008). PubMed. Retrieved from [Link]

-

Crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). PubMed Central (PMC). Retrieved from [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Synthesis and Biological Evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives as Anti-cancer and Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Unexpected Neuroprotective Effects of Loganin on 1‐Methyl‐4‐Phenyl‐1,2,3,6‐Tetrahydropyridine‐Induced Neurotoxicity and Cell Death in Zebrafish. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 5. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antibacterial Activity of 4-Phenyl-1-(2-phenyl-allyl)pyridinium bromide: A Novel Class of Pyridinium Based Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Toxic effects of potential environmental neurotoxins related to 1-methyl-4-phenylpyridinium on cultured rat dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MPP+ (1-methyl-4-phenylpyridine) is a neurotoxin to dopamine-, norepinephrine- and serotonin-containing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sex-related effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydro-pyridine treatment may be related to differences in monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine and its metabolite 1-methyl-4-phenylpyridine on acetylcholine synthesis in synaptosomes from rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Phenyl(pyridin-4-yl)methanamine: Synthesis, Characterization, and Applications in Drug Discovery

InChIKey: DNIOUOCUBMTIDC-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of Phenyl(pyridin-4-yl)methanamine, a versatile building block in medicinal chemistry. The guide details its chemical identity, including the definitive InChIKey, and presents a validated synthesis protocol with a focus on the underlying chemical principles. Furthermore, it outlines a complete spectroscopic characterization of the molecule, providing reference data for researchers. The document explores the compound's significance as a structural motif in the development of novel therapeutics, supported by examples from the scientific literature. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this compound in their research endeavors.

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. This compound, a molecule possessing both a phenyl and a pyridin-4-yl moiety connected by a methylene amine linker, represents a privileged scaffold with significant potential in medicinal chemistry. The pyridine ring, an isostere of a phenyl group, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a feature that can be crucial for molecular recognition at a biological target. This subtle alteration from a purely carbocyclic analogue can profoundly influence a compound's physicochemical properties, such as solubility and metabolic stability, as well as its pharmacokinetic and pharmacodynamic profiles.

This guide serves as a technical resource for researchers, providing detailed information on the synthesis, characterization, and potential applications of this compound. By offering a solid foundation of its chemical properties and a glimpse into its utility, this document aims to facilitate its application in the design and synthesis of next-generation therapeutics.

Chemical Identity and Properties

A precise understanding of a molecule's identity is fundamental to reproducible scientific research. This compound is unambiguously identified by the following descriptors:

| Identifier | Value | Source |

| CAS Number | 58088-57-6 | [1][] |

| InChIKey | DNIOUOCUBMTIDC-UHFFFAOYSA-N | [] |

| Molecular Formula | C₁₂H₁₂N₂ | [1][] |

| Molecular Weight | 184.24 g/mol | [] |

| IUPAC Name | This compound | [1] |

The structure, depicted below, features a chiral center at the carbon atom linking the phenyl and pyridin-4-yl rings, indicating the potential for stereoisomers. This is a critical consideration in drug development, as different enantiomers can exhibit distinct pharmacological activities.

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a variety of synthetic routes. A common and reliable method involves the reductive amination of 4-benzoylpyridine. This approach is favored for its operational simplicity and the ready availability of the starting materials.

Reaction Scheme: Reductive Amination

Sources

The Strategic Deployment of Phenyl(pyridin-4-yl)methanamine in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The Phenyl(pyridin-4-yl)methanamine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure, combining a flexible benzylamine linker with the critical hydrogen-bonding and aromatic features of a pyridine ring, has established it as a versatile building block in the design of targeted therapeutics. This guide provides a detailed exploration of this scaffold, from its fundamental physicochemical properties and synthesis to its application in the development of potent and selective inhibitors for challenging drug targets. Through specific case studies in kinase, protease, and GPCR antagonist development, we will dissect the causal relationships between structural modifications and biological activity, offering field-proven insights for researchers aiming to leverage this powerful molecular framework.

Core Attributes of the this compound Scaffold

From a medicinal chemist's perspective, the selection of a core scaffold is a critical decision that influences the entire drug discovery cascade. The this compound motif offers a compelling combination of features that underpin its frequent use.

Physicochemical and Structural Properties

The scaffold's utility is rooted in its distinct properties, which can be fine-tuned to achieve desired ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The pyridine nitrogen provides a basic handle (pKa ≈ 5-6), allowing for salt formation to improve solubility, while also serving as a potent hydrogen bond acceptor. The phenyl ring offers a large, hydrophobic surface for van der Waals and π-stacking interactions. The central methylene linker imparts conformational flexibility, allowing the two aromatic rings to adopt optimal orientations within a target's binding site.

| Property | Typical Value Range | Significance in Drug Design |

| Molecular Weight | ~184 g/mol | Provides a low-molecular-weight starting point, allowing for significant subsequent derivatization while adhering to Lipinski's Rule of Five. |

| pKa (Pyridinium) | 5.0 - 6.0 | Allows for modulation of solubility and potential for salt formation. Crucial for interactions with acidic residues in binding pockets. |

| cLogP | 1.4 - 2.0[1] | Indicates a favorable balance of lipophilicity and hydrophilicity, essential for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~38.9 Ų[1] | Suggests good potential for oral bioavailability and CNS penetration. |

| Rotatable Bonds | 2[1] | Offers conformational flexibility to adapt to various binding site topographies. |

Key Pharmacophoric Features

The power of this scaffold lies in its ability to present multiple interaction points in a defined spatial arrangement. Understanding these features is key to rational drug design.

Caption: Key pharmacophoric features and derivatization vectors.

-

Hydrogen Bond Acceptor: The pyridine nitrogen is a strong hydrogen bond acceptor, crucial for anchoring the molecule to donor residues like backbone amides or side chains of Ser, Thr, or Asn.

-

Hydrogen Bond Donor: The secondary amine is a reliable hydrogen bond donor.

-

Aromatic Systems: Both the phenyl and pyridine rings can engage in π-π stacking, T-stacking, or cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp, His) in the target protein.

-

Vectors for Derivatization: The scaffold offers three primary vectors for modification: the amine nitrogen, the phenyl ring, and the pyridine ring. This allows for extensive exploration of Structure-Activity Relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core and Key Derivatives

A robust and scalable synthetic route is paramount for any building block intended for extensive medicinal chemistry campaigns. The this compound scaffold is readily accessible through well-established organic chemistry transformations.

Core Synthesis via Reductive Amination

The most common and efficient method for preparing the core scaffold is the reductive amination between benzaldehyde and 4-aminopyridine. This method is favored for its high yields, operational simplicity, and tolerance of a wide range of functional groups on the benzaldehyde partner.

Caption: General workflow for synthesis and derivatization.

Protocol: Synthesis of this compound

-

Imine Formation: To a solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) is added 4-aminopyridine (1.0-1.1 eq) and a catalytic amount of acetic acid (0.1 eq). The reaction is stirred at room temperature for 1-2 hours, often with a Dean-Stark trap or molecular sieves to remove the water byproduct.

-

Reduction: The reaction mixture is cooled, and a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise. The choice of NaBH(OAc)₃ is strategic; it is mild enough to not reduce the aldehyde starting material but is highly effective for reducing the formed imine, minimizing side reactions.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Case Studies: Application in Drug Discovery Programs

The true value of a scaffold is demonstrated by its successful application in lead optimization. The this compound core has been instrumental in the development of inhibitors for several important drug target classes.

Case Study: Cathepsin K Inhibitors for Osteoporosis

Cathepsin K (Cat K) is a cysteine protease highly expressed in osteoclasts, playing a key role in bone resorption.[2][3] Its inhibition is a validated therapeutic strategy for osteoporosis.[2] Many potent Cat K inhibitors utilize a nitrile "warhead" to form a reversible covalent bond with the active site cysteine (Cys25).[4] The this compound scaffold has been employed to correctly position this warhead and achieve high affinity and selectivity.

In a series of potent inhibitors, the pyridine ring of the scaffold serves as a crucial interaction hub. It often forms a hydrogen bond with residues in the S2 or S3 sub-pockets of the enzyme, while the phenyl ring occupies a hydrophobic pocket. The secondary amine is often acylated with a group that projects into the S1' pocket and positions the cyanamide or nitrile warhead for interaction with Cys25.[4][5] The development of these inhibitors showcases how the scaffold's inherent vectors can be used to probe different enzyme subsites, leading to highly potent and selective compounds.[5][6]

Case Study: Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonists

The MCH1 receptor is a GPCR implicated in the regulation of energy balance and mood, making it a target for obesity and depression.[7][8][9] Several series of MCH1R antagonists have incorporated the this compound scaffold.[7][10]

In one notable series, the pyridine nitrogen was found to be essential for potent antagonist activity, likely interacting with a key polar residue in the transmembrane domain of the receptor.[10] The secondary amine was often incorporated into a larger, more rigid cyclic system to reduce conformational flexibility and improve affinity. The phenyl ring was used as a platform for substitution to modulate lipophilicity and metabolic stability, critical parameters for CNS-acting drugs.[11] For instance, derivatization of the phenyl ring led to compounds with high oral bioavailability and significant in vivo efficacy in rodent models of feeding behavior.[10]

Case Study: Kinase Inhibitors

The general structure of the scaffold is reminiscent of the pharmacophore found in many Type II kinase inhibitors, such as Imatinib.[12][13] The N-phenyl-pyridine motif can effectively span the ATP binding site, with the pyridine ring often targeting the "hinge" region (a conserved backbone segment that forms key hydrogen bonds with inhibitors) and the phenyl group extending into a deeper hydrophobic pocket.

Researchers have synthesized libraries based on this scaffold, where the secondary amine is functionalized with various groups to probe for additional interactions and enhance selectivity against specific kinases.[12][14] For example, attaching a pyrimidine ring to the amine nitrogen creates an N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea scaffold, which has shown selectivity for class III receptor tyrosine kinases.[14] This demonstrates the modularity of the core scaffold, allowing it to be adapted to target different subfamilies within the vast human kinome.

Strategic Considerations and Future Outlook

Metabolic Stability

A primary concern for any amine-containing scaffold is metabolic stability, particularly N-dealkylation or oxidation mediated by cytochrome P450 enzymes.[15][16][17] Early assessment of metabolic stability in liver microsomes or hepatocytes is crucial.[15][18] Strategies to improve stability include:

-

Steric Hindrance: Introducing bulky groups near the amine can sterically shield it from metabolic enzymes.

-

Lowering pKa: Modifying the electronics of the pyridine ring to lower the pKa of the nitrogen can reduce the rate of metabolism.

-

Deuteration: Replacing hydrogens on the methylene bridge or adjacent to the amine with deuterium can strengthen the C-H bond (the kinetic isotope effect), slowing the rate of enzymatic cleavage.[16]

-

Bioisosteric Replacement: In some cases, replacing the pyridine ring with a bioisostere like a benzonitrile or a saturated bicyclic system can improve metabolic stability and other properties.[19][20][21] For example, replacing a pyridine with a 3-azabicyclo[3.1.1]heptane core has been shown to dramatically improve metabolic stability and solubility.[20]

Future Directions

The this compound scaffold remains a highly relevant building block in contemporary drug discovery. Its future applications will likely focus on:

-

Targeting Protein-Protein Interactions (PPIs): The scaffold's ability to span distances and present vectors in defined 3D space makes it suitable for designing inhibitors of challenging PPI targets.

-

Covalent Inhibitors: The amine handle can be used as an attachment point for reactive electrophiles ("warheads") to develop targeted covalent inhibitors with high potency and prolonged duration of action.

-

Fragment-Based Drug Discovery (FBDD): The core itself can be considered a high-value fragment. Elaboration of this fragment based on structural information from X-ray crystallography or NMR can rapidly lead to potent lead compounds.

Conclusion

This compound is more than just a chemical building block; it is a strategic tool for medicinal chemists. Its well-defined structural and physicochemical properties, coupled with its synthetic accessibility and proven track record across multiple target classes, ensure its continued prominence in the design of next-generation therapeutics. By understanding the causal principles behind its interactions and the strategies for optimizing its properties, researchers can effectively harness the power of this privileged scaffold to accelerate the journey from hit to clinical candidate.

References

- The 'ring replacement' of pyridines into benzonitriles. a, The... - ResearchGate. (n.d.).

-

Tung, T. T., & Nguyen Quoc, T. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(12), 2065–2070. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-89). John Wiley & Sons, Inc. [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

-

PubChem. (n.d.). N-methyl(3-(pyridin-4-yl)phenyl)methanamine. Retrieved from [Link]

-

Mykhailiuk, P. K. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

-

Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5891. [Link]

-

PubChem. (n.d.). [4-(Pyridin-4-yl)phenyl]methanamine. Retrieved from [Link]

-

Abreo, M. A., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine, a potent nicotinic acetylcholine receptor ligand. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

-

Teno, N., et al. (2007). Novel scaffold for cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6096–6100. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. [Link]

-

Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459–477. [Link]

-

Chen, Y., et al. (2020). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Advances, 10(49), 29427–29437. [Link]

-

Chung, S., et al. (2011). Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. Journal of Obesity, 2011, 382953. [Link]

-

Monti, J. M., & Jantos, H. (2022). The melanin-concentrating hormone system as a target for the treatment of sleep disorders. Frontiers in Neuroscience, 16, 978433. [Link]

-

Lee, J., et al. (2023). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 24(13), 10899. [Link]

-

Poindexter, G. S., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701–3706. [Link]

-

Kumar, P., & Kumar, V. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]

-

Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), 1600390. [Link]

-

Li, Z., et al. (2024). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

-

Nagasaki, H., et al. (2009). The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries. European Journal of Pharmacology, 603(1-3), 89–95. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). (2-phenylpyridin-4-yl)methanamine. Retrieved from [Link]

-

ChemBK. (n.d.). phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

-

Al-Fakih, H., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 29(13), 3042. [Link]

-

Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[...]. Semantic Scholar. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-phenyl propyl pyridine. Retrieved from [Link]

-

Wang, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856516. [Link]

-

Cazzaro, S., et al. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

-

Wang, D., et al. (2015). Advances in the discovery of cathepsin K inhibitors on bone resorption. Acta Pharmaceutica Sinica B, 5(2), 101–109. [Link]

-

Hester, J. B., et al. (1996). Synthesis and structure-activity relationships of N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs as potential therapeutic agents for Alzheimer's disease. Journal of Medicinal Chemistry, 39(2), 570–581. [Link]

-

Thompson, S. K., et al. (1997). Structure and Design of Potent and Selective Cathepsin K Inhibitors. Journal of the American Chemical Society, 119(47), 11710–11711. [Link]

-

ChemSrc. (n.d.). 1-pyridin-4-yl-N-[4-(pyridin-4-ylmethylideneamino)phenyl]methanimine. Retrieved from [Link]

-

Blass, B. E., et al. (2020). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. European Journal of Medicinal Chemistry, 199, 112398. [Link]

-

Zhang, X., et al. (2015). Crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide. ResearchGate. Retrieved from [Link]

-

Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). [Link]

Sources

- 1. [4-(Pyridin-4-yl)phenyl]methanamine | C12H12N2 | CID 22394465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel scaffold for cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Structure and Design of Potent and Selective Cathepsin K Inhibitors - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 7. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 16. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. pubs.acs.org [pubs.acs.org]

Chiral Synthesis of (R)-phenyl(pyridin-4-yl)methanamine: An In-depth Technical Guide

Introduction: The Significance of (R)-phenyl(pyridin-4-yl)methanamine in Medicinal Chemistry

(R)-phenyl(pyridin-4-yl)methanamine is a chiral amine of significant interest in the pharmaceutical industry. Its structural motif, featuring a stereogenic center connecting a phenyl and a pyridin-4-yl group, is a key building block in the synthesis of a variety of biologically active molecules. The precise three-dimensional arrangement of these substituents is often critical for the molecule's interaction with biological targets, making the enantioselective synthesis of the (R)-enantiomer a crucial aspect of drug discovery and development. This guide provides a comprehensive overview of the primary strategies for the chiral synthesis of (R)-phenyl(pyridin-4-yl)methanamine, focusing on asymmetric hydrogenation, biocatalysis, and classical resolution techniques.

Strategic Approaches to the Chiral Synthesis of (R)-phenyl(pyridin-4-yl)methanamine

The synthesis of enantiomerically pure (R)-phenyl(pyridin-4-yl)methanamine can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of a particular strategy is often dictated by factors such as scalability, cost-effectiveness, and the desired level of enantiopurity.

Caption: Overview of the main synthetic strategies for (R)-phenyl(pyridin-4-yl)methanamine.

I. Asymmetric Hydrogenation: A Powerful and Atom-Economical Approach

Asymmetric hydrogenation of a prochiral imine is one of the most efficient and atom-economical methods for the synthesis of chiral amines.[1][2] This approach involves the use of a transition metal catalyst, typically based on rhodium or iridium, in conjunction with a chiral ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer of the amine.

The general workflow for this approach is outlined below:

Caption: General workflow for the asymmetric hydrogenation approach.

A. Catalyst Systems: The Heart of the Transformation

The success of the asymmetric hydrogenation is critically dependent on the choice of the catalyst system. Both rhodium and iridium complexes have been shown to be highly effective for the reduction of imines.[3][4] The chiral ligands employed are typically phosphorus-based, with BINAP and its derivatives being among the most successful.[3][5]

| Catalyst System | Chiral Ligand Example | Key Features |

| Rhodium-based | (R)-BINAP | Well-established for a wide range of substrates. High enantioselectivities can be achieved.[3] |

| Iridium-based | (R,R)-UbaPHOX | Often shows high turnover numbers and can be effective at low catalyst loadings.[6] |

| Ruthenium-based | (R,R)-TsDPEN | Particularly effective in asymmetric transfer hydrogenation.[4][7][8] |